4-メトキシ-3-(トリフルオロメチル)フェノール

概要

説明

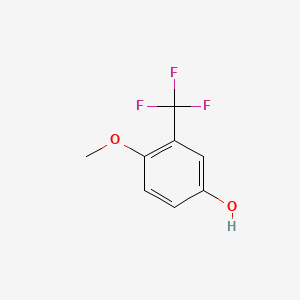

4-Methoxy-3-(trifluoromethyl)phenol, also known as 4-MTF, is an organic compound with a molecular formula of C8H7F3O2. It is a colorless, water-soluble solid that is used in a variety of applications, including industrial synthesis and scientific research. In addition to its industrial applications, 4-MTF has been studied for its potential biochemical and physiological effects.

科学的研究の応用

生体活性天然物の合成

4-メトキシ-3-(トリフルオロメチル)フェノールのようなフェノール誘導体は、生体活性天然物の合成のためのビルディングブロックとして高い可能性を秘めています . これらの化合物は、特定の性質を与える官能基を持つ複雑な分子を作成するために使用することができます .

導電性ポリマーの製造

4-メトキシ-3-(トリフルオロメチル)フェノールは、導電性ポリマーの合成に使用することができます . これらのポリマーは、電子機器やエネルギー分野など、幅広い用途を持っています .

プラスチック業界での使用

この化合物は、材料の熱安定性と難燃性を向上させる能力のために、プラスチックの製造に使用されています . これは、耐久性と耐熱性の材料を必要とする業界で価値があります .

接着剤への応用

4-メトキシ-3-(トリフルオロメチル)フェノールは、接着剤の製造に使用されています . その化学的性質は、これらの接着剤の接着強度と耐久性を向上させることができます .

コーティングへの使用

この化合物は、コーティングの製造にも使用されています . これは、これらのコーティングの熱安定性と難燃性を向上させることができ、より耐久性と長寿命になります .

潜在的な生物学的活性

4-メトキシ-3-(トリフルオロメチル)フェノールは、抗腫瘍効果や抗炎症効果など、潜在的な生物学的活性を持っています . これは、医療および製薬研究の対象となっています .

抗酸化剤としての使用

この化合物は、抗酸化剤としての用途があります . 抗酸化剤は、フリーラジカルによって引き起こされる細胞への損傷を防ぐまたは遅らせることができる物質です .

紫外線吸収剤としての使用

4-メトキシ-3-(トリフルオロメチル)フェノールは、紫外線吸収剤として使用することができます . これは、日焼け止めや特定の種類のプラスチックなど、UV放射からの保護を必要とする製品に役立ちます .

Safety and Hazards

4-Methoxy-3-(trifluoromethyl)phenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

将来の方向性

While specific future directions for 4-Methoxy-3-(trifluoromethyl)phenol are not mentioned in the retrieved data, it’s worth noting that trifluoromethyl-containing compounds are of significant interest in various fields, including the development of new pharmaceuticals and agrochemicals . The synthesis and applications of these compounds continue to be an active area of research .

生化学分析

Biochemical Properties

4-Methoxy-3-(trifluoromethyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 4-Methoxy-3-(trifluoromethyl)phenol can form hydrogen bonds with proteins, affecting their conformation and stability.

Cellular Effects

The effects of 4-Methoxy-3-(trifluoromethyl)phenol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 4-Methoxy-3-(trifluoromethyl)phenol can modulate the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to either protective effects or cell death, depending on the concentration and exposure duration. Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, 4-Methoxy-3-(trifluoromethyl)phenol exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target . For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream signaling proteins. Additionally, 4-Methoxy-3-(trifluoromethyl)phenol can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of 4-Methoxy-3-(trifluoromethyl)phenol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, resulting in the formation of by-products that may have different biological activities. In in vitro and in vivo studies, long-term exposure to 4-Methoxy-3-(trifluoromethyl)phenol has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 4-Methoxy-3-(trifluoromethyl)phenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in a significant change in the biological response. For instance, doses above a certain threshold can lead to severe toxicity, characterized by histopathological changes in vital organs.

Metabolic Pathways

4-Methoxy-3-(trifluoromethyl)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the primary metabolic pathways involves the cytochrome P450 enzyme system, which catalyzes the oxidation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and facilitating their excretion. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Methoxy-3-(trifluoromethyl)phenol within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 4-Methoxy-3-(trifluoromethyl)phenol within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of 4-Methoxy-3-(trifluoromethyl)phenol plays a crucial role in its activity and function. The compound can be localized to specific compartments or organelles within the cell, depending on its targeting signals and post-translational modifications . For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it can be localized to the nucleus, where it can interact with nuclear proteins and affect gene expression. The subcellular localization of 4-Methoxy-3-(trifluoromethyl)phenol is essential for understanding its precise mechanism of action and biological effects.

特性

IUPAC Name |

4-methoxy-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPYTHVQEXWESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

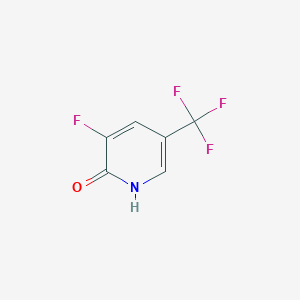

COC1=C(C=C(C=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53903-59-6 | |

| Record name | 4-methoxy-3-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)